molecular formula C22H20FN5O B2644750 2-amino-1-[2-(4-fluorophenyl)ethyl]-N-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 573708-04-0

2-amino-1-[2-(4-fluorophenyl)ethyl]-N-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B2644750
CAS No.: 573708-04-0
M. Wt: 389.434
InChI Key: CAFBFBXDRSSYDT-UHFFFAOYSA-N
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Description

This compound is a derivative of benzamide . Benzamides are a class of compounds containing a benzamide moiety, which is known to exhibit a wide range of biological activities .


Synthesis Analysis

The synthesis of similar compounds often involves the design and preparation from a pyridazinone scaffold . The presence of the α-β-unsaturated ketone is indicated by the shorter experimental O2–C5 [1.221 (9) Å] and C6–C7 [1.330 (11) Å] bond lengths .


Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using single-crystal X-ray diffraction technique . The Density Functional Theory (DFT) with Becke’s non-local three parameter exchange and Lee-Yang-correlation Parr’s functional (B3LYP) and 6–311 G++ (d,p) basis set as implemented in the GAUSSIAN 09W software package was used to optimize the molecular geometries leading to its energy minima .


Chemical Reactions Analysis

N-dealkylation and hydroxylation are the primary metabolic reactions for similar compounds, alongside other notable reactions, including oxidation, reduction, and dehydration .


Physical and Chemical Properties Analysis

The HOMO–LUMO energy gap, experimentally (4.1096) and theoretically calculated (4.09096) are nearly the same for similar compounds . The molecular geometry, vibrational frequencies (FT-IR) of similar compounds have been calculated using the DFT/ (B3LYP) method with 6-311++ G (d, p) basis set and compared with the experimental data .

Scientific Research Applications

New Method for the Annelation of the Pyridine Fragment to Azines

Research shows the potential of structurally similar compounds in the synthesis of new chemical structures. For example, a method involving the reaction of quinoxaline-2-carbaldehyde with ethyl (E)-3-aminocrotonate produced ethyl 4-oxo-1,4-dihydropyrido[2,3-b]quinoxaline-3-carboxylate, a structural analog of nalidixic and 4-quinolone-3-carboxylic acids. These compounds form the basis of known antibacterial drugs in the fluoroquinolone series, highlighting their significance in medicinal chemistry (Charushin et al., 2004).

Optical Properties of Pyrrolo[2,3-b]quinoxaline Derivatives

Another study focused on the synthesis, crystal structures, and optical properties of pyrrolo[2,3-b]quinoxaline derivatives, revealing their non-fluorescent nature in solution but showing aggregation-induced emission enhancement (AIEE) upon water addition and in solid state. This behavior, combined with the observed π-π interactions, suggests their potential applications in the development of new fluorescent materials for biochemical assays (Goszczycki et al., 2017).

Synthesis of New Ethyl 4-[3-(Dimethylamino)propylmethylamino]pyrrolo[1,2-a]quinoxaline-2-carboxylate Derivatives

Investigations into new derivatives of pyrrolo[1,2-a]-quinoxaline-2-carboxylate have shown various CNS pharmacological activities, including proconvulsant, convulsant, and anticonvulsant effects. These findings open avenues for further exploration of their therapeutic potential in neurological disorders (Guillon et al., 1998).

Antibacterial Activity of Quinoline Derivatives

Research into quinoline derivatives, like those structurally related to the compound , has demonstrated significant antibacterial activities. This includes novel synthesis methods that yield compounds with high efficacy against both gram-positive and gram-negative bacteria, further emphasizing their importance in the development of new antibiotics (Stefancich et al., 1985).

Mechanism of Action

While the exact mechanism of action for this specific compound is not available, similar benzamide derivatives have demonstrated potent inhibitory activity in vitro toward human class I HDAC isoforms and human myelodysplastic syndrome (SKM-1) cell line .

Future Directions

The future research directions could involve further exploration of the biological activities of this compound and its derivatives, given the wide range of activities exhibited by similar benzamide derivatives .

Properties

IUPAC Name

2-amino-1-[2-(4-fluorophenyl)ethyl]-N-prop-2-enylpyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN5O/c1-2-12-25-22(29)18-19-21(27-17-6-4-3-5-16(17)26-19)28(20(18)24)13-11-14-7-9-15(23)10-8-14/h2-10H,1,11-13,24H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAFBFBXDRSSYDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CCC4=CC=C(C=C4)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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